N-(benzoylcarbamoyl)benzamide is an organic compound that belongs to the class of benzamides, which are characterized by the presence of a benzene ring attached to a carbonyl group and an amine. This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor for synthesizing various biologically active molecules. Its structural formula can be denoted as CHNO, indicating the presence of two nitrogen atoms, two oxygen atoms, and a complex aromatic structure.
N-(benzoylcarbamoyl)benzamide can be synthesized from readily available starting materials such as benzamide and benzoyl chloride. The synthesis typically involves acylation reactions where the amine group of benzamide reacts with an acyl chloride, leading to the formation of N-(benzoylcarbamoyl)benzamide.
This compound is classified under:
The synthesis of N-(benzoylcarbamoyl)benzamide generally follows a straightforward acylation procedure. The most common method involves the reaction between benzamide and benzoyl chloride in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid produced during the reaction.
N-(benzoylcarbamoyl)benzamide can participate in various chemical reactions, including:
The mechanism of action for N-(benzoylcarbamoyl)benzamide primarily relates to its interactions at the molecular level within biological systems. It may act as an inhibitor or modulator of specific enzymes or receptors due to its structural characteristics that allow it to mimic substrate molecules.
Experimental studies have shown that derivatives of N-(benzoylcarbamoyl)benzamide exhibit varying degrees of biological activity, which suggests potential therapeutic applications.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly used for characterization and analysis of this compound.
N-(benzoylcarbamoyl)benzamide has several scientific uses:
N-(Benzoylcarbamoyl)benzamide (C₁₅H₁₂N₂O₃), systematically named N-(phenylcarbamoylcarbamoyl)benzamide, represents a biuret-type benzamide derivative characterized by a central urea linkage (–NH–C(O)–NH–) connecting two benzoyl groups. Its molecular architecture features:
Table 1: Nomenclature and Identifiers
Property | Value |
---|---|
IUPAC Name | N-(phenylcarbamoylcarbamoyl)benzamide |
CAS Registry | 63585-44-4 |
Molecular Formula | C₁₅H₁₂N₂O₃ |
Molar Mass | 268.27 g/mol |
Key Synonyms | 1-Benzoyl-3-phenylurea; 4-Benzoyl-allophansäureanilid [7] |
First synthesized in 1965, this compound emerged from reactions between N-chlorobenzamide and phenylisocyanate in anhydrous benzene with potassium fluoride catalysis [3]. Alternative routes include:
Table 2: Key Structural Parameters
Structural Feature | Value/Characteristic | |
---|---|---|
C=O Bond Length | 1.23 Å | |
C–N Bond Length | 1.34–1.41 Å | |
Intramolecular H-bond | N–H⋯O (6-membered ring) | |
Crystal System | Monoclinic, space group P2₁/c | |
Density | 1.259 g·cm⁻³ | [3] |
Medicinal Chemistry
Materials Science
Table 3: Therapeutic Applications of Benzamide Analogs
Therapeutic Area | Lead Compound | Activity |
---|---|---|
Targeted Protein Degradation | Fluorinated benzamides | CRBN binding (IC₅₀: 29–63 μM) [2] |
Alzheimer’s Disease | N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE IC₅₀: 0.056 μM; BACE1 IC₅₀: 9.01 μM [5] |
Antimalarial | N-Benzoyl-2-hydroxybenzamide 1r | P. falciparum K1 inhibition (21× chloroquine) [6] |
This scaffold’s versatility stems from its tunable electronic profile and conformational rigidity, making it indispensable for developing precision therapeutics and functional materials. Ongoing research exploits its H-bonding motifs for designing enzyme inhibitors and crystalline nanomaterials with engineered optoelectronic properties [2] [3] [5].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4